3-(3,4-Dihydroxybenzyl)-4-(3,4-dimethoxybenzyl)dihydro-2(3H)-furanone
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Overview
Description
This compound has shown cytotoxicity for PANC-1 cells, with an IC50 value of 4.38 µM . It is a member of the lignan family and has been studied for its potential therapeutic properties.
Preparation Methods
3’-O-Demethylarctigenin can be isolated from the seeds of Arctium lappa. The preparation method involves the extraction of arctigenin, which is mainly contained as its glucoside, arctiin. After consumption, arctiin is deglucosidated to arctigenin, followed by demethylation and dehydroxylation by intestinal bacteria . Industrial production methods typically involve the extraction and purification of the compound from natural sources, although synthetic routes may also be explored for large-scale production.
Chemical Reactions Analysis
3’-O-Demethylarctigenin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols.
Scientific Research Applications
3’-O-Demethylarctigenin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of lignans and their derivatives.
Biology: The compound has shown cytotoxic effects on various cancer cell lines, making it a subject of interest in cancer research.
Medicine: Due to its cytotoxic properties, it is being explored for potential therapeutic applications in cancer treatment.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 3’-O-Demethylarctigenin involves its interaction with cellular pathways that regulate cell growth and apoptosis. It has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. The compound also inhibits the NF-κB pathway, which is involved in cell survival and proliferation .
Comparison with Similar Compounds
3’-O-Demethylarctigenin is similar to other lignans such as arctigenin, arctiin, and matairesinoside. These compounds share a similar core structure but differ in their functional groups and side chains. For example, arctigenin is the parent compound, while arctiin is its glucoside form. Matairesinoside is another related lignan with a different glycosylation pattern . The uniqueness of 3’-O-Demethylarctigenin lies in its specific demethylation, which may contribute to its distinct biological activities.
Properties
IUPAC Name |
3-[(3,4-dihydroxyphenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-24-18-6-4-12(10-19(18)25-2)7-14-11-26-20(23)15(14)8-13-3-5-16(21)17(22)9-13/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDOXLKYCKOSHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.